4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Kinase inhibition FLT3 Enzymology

Researchers seeking selective FLT3 kinase inhibition with reduced CDK2 off-target activity often face limited scaffold options. This disubstituted pyrimidine provides a validated starting point for medicinal chemistry campaigns: • FLT3 IC50 = 4.35 µM with CDK2 IC50 >10 µM (Kd >40 µM), enabling selectivity profiling and negative control applications. • Free 5-carboxylic acid handle supports direct amide coupling, PROTAC linker conjugation, or solid-support immobilization without prior hydrolysis. • LogD ~1.75 at pH 7.4 enhances membrane permeability for cellular assays; standard pack sizes 1 g, 5 g, 10 g available from stock.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 136326-10-8
Cat. No. B145999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
CAS136326-10-8
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17)
InChIKeyKDKPLQDANXTNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid (CAS 136326-10-8): Structural and Physicochemical Baseline for Comparator Analysis


4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid (CAS 136326-10-8) is a disubstituted pyrimidine derivative characterized by a 2-phenyl group and a 4-ethoxy substituent on the pyrimidine ring, with a carboxylic acid at the 5-position (molecular formula C13H12N2O3; molecular weight 244.25 g/mol) [1]. This compound belongs to the broader class of 2-phenylpyrimidine-5-carboxylic acids, which have been explored as synthetic intermediates and pharmacologically active scaffolds in kinase inhibition and G-protein coupled receptor modulation [2]. Its specific substitution pattern distinguishes it from unsubstituted or mono-substituted analogs, providing a unique combination of steric, electronic, and hydrogen-bonding properties that influence target engagement and physicochemical behavior .

Why 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid Cannot Be Replaced by Closely Related Analogs Without Functional Consequence


Substitution at the 4-position of the pyrimidine ring with an ethoxy group, combined with a 2-phenyl moiety, generates a distinct electronic environment and steric profile compared to unsubstituted (2-phenylpyrimidine-5-carboxylic acid) or mono-substituted (4-ethoxypyrimidine-5-carboxylic acid) analogs [1]. These structural differences translate into divergent biological activities: for example, the parent 2-phenylpyrimidine-5-carboxylic acid exhibits a Ki of 1.81 mM against certain enzyme targets [2], whereas the ethoxy-substituted derivative demonstrates altered target engagement profiles as documented in kinase inhibition studies [3]. Furthermore, the presence of the 4-ethoxy group influences lipophilicity (LogD ~1.75 at pH 7.4) and hydrogen-bonding capacity, parameters that directly affect solubility, membrane permeability, and off-target liability—making generic substitution a high-risk strategy for any application requiring reproducible target engagement or pharmacokinetic consistency [4].

4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid: Quantitative Differentiation Evidence Against Structural Comparators


Kinase Inhibition Profile: FLT3 IC50 of 4.35 µM Demonstrates Distinct Target Engagement Relative to Unsubstituted Core

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid exhibits measurable inhibitory activity against human FLT3 kinase, with an IC50 of 4.35 µM (4350 nM) determined in a fluorescence-based assay using EAIYAAPFAKKK as substrate [1]. In contrast, the unsubstituted core scaffold 2-phenylpyrimidine-5-carboxylic acid shows no reported activity against FLT3 and instead displays a Ki of 1.81 mM (1810 µM) against an unrelated enzyme target, representing a >400-fold difference in potency [2]. This disparity underscores that the 4-ethoxy group confers a distinct target engagement profile not present in the simpler analog.

Kinase inhibition FLT3 Enzymology

Lipophilicity Advantage: 4-Ethoxy Substitution Elevates LogD by ~1.7 Units Relative to Phenyl-Deleted Analog, Enhancing Membrane Permeability

The 4-ethoxy-2-phenyl substitution pattern confers a calculated LogD (pH 7.4) of 1.75 for 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid [1]. In contrast, the phenyl-deleted analog 4-ethoxypyrimidine-5-carboxylic acid (CAS 14005-39-1) lacks the hydrophobic 2-phenyl group and consequently exhibits substantially lower lipophilicity [2]. The 2-phenyl moiety increases molecular weight by 76 g/mol and adds significant hydrophobic surface area, which directly impacts membrane partitioning and passive diffusion rates.

Physicochemical properties Lipophilicity ADME

Synthetic Tractability: Carboxylic Acid Handle Enables Amide/Conjugate Formation, Distinguishing from Ester Prodrug Analogs

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid contains a free carboxylic acid at the 5-position, enabling direct amide bond formation, esterification, or conjugation to biopolymers without prior deprotection steps [1]. In contrast, the ethyl ester analog 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid ethyl ester (CAS 122773-99-3) requires an additional hydrolysis step to generate the free acid, adding synthetic complexity and potential yield losses . For applications such as PROTAC linker attachment, biotinylation, or solid-phase immobilization, the free acid form offers immediate functional handle utility.

Synthetic intermediate Medicinal chemistry Conjugation

Comparative Kinase Panel Selectivity: Weak CDK2 Inhibition (IC50 >10 µM) Contrasts with Potent CDK2 Inhibitors in the 2-Phenylpyrimidine Class

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid exhibits only weak inhibitory activity against CDK2/cyclin A, with an IC50 >10,000 nM (>10 µM) and Kd/Ki values also exceeding 40 µM in biophysical assays [1]. In contrast, structurally optimized 5-substituted O4-alkylpyrimidines within the same chemotype have been reported as potent CDK2 inhibitors, with some derivatives achieving nanomolar potency [2]. This selectivity profile—active against FLT3 but weak against CDK2—provides a defined selectivity window that may be advantageous for programs seeking to avoid CDK2-mediated toxicity or cell cycle perturbation.

Kinase selectivity CDK2 SAR

Optimal Application Scenarios for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold for FLT3-Targeted Lead Optimization

With a measurable IC50 of 4.35 µM against human FLT3 kinase and weak activity against CDK2 (IC50 >10 µM), this compound serves as a suitable starting scaffold for medicinal chemistry campaigns aimed at FLT3 inhibition with minimized CDK2 off-target liability [1]. The free carboxylic acid handle at the 5-position permits rapid analog generation via amide coupling, enabling exploration of structure-activity relationships around the 4-ethoxy and 2-phenyl substituents [2].

Selectivity Control Compound for CDK2 Inhibitor Profiling

Given its poor CDK2 inhibitory activity (IC50 >10 µM, Kd >40 µM) despite belonging to the 2-phenylpyrimidine class that includes potent CDK2 inhibitors, this compound can function as a negative control or selectivity reference standard in kinase panel screening [1]. Its inclusion in profiling assays helps validate that observed effects in cellular models are CDK2-independent.

Synthetic Intermediate for Bioconjugation and Chemical Probe Development

The free carboxylic acid moiety enables direct conjugation to amines, alcohols, or solid supports without prior ester hydrolysis, making this compound a convenient building block for generating affinity probes, PROTAC linkers, or immobilized ligands for target identification studies [1]. The lipophilic 2-phenyl group (LogD ~1.75 at pH 7.4) may also enhance membrane permeability of the resulting conjugates in cellular assays [2].

Comparator Compound for Structure-Activity Relationship Studies of 4-Alkoxy Substituents

The 4-ethoxy group provides a defined reference point for SAR studies investigating the impact of alkoxy chain length and branching on kinase selectivity, physicochemical properties, and cellular potency [1]. Researchers can systematically compare this compound with methoxy, propoxy, or isopropoxy analogs to establish optimal substitution patterns for specific target engagement profiles [2].

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